trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride
Overview
Description
“trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride” is a research chemical with the CAS number 1156491-11-0 . It has a molecular weight of 237.65 . The IUPAC name is (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride . The key step of the synthesis is a transformation of the carboxy group into the trifluoromethyl group by using sulfur tetrafluoride .Molecular Structure Analysis
The molecular formula of this compound is C10H11ClF3N . The InChI code is 1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H .Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
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Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine Hydrochloride
- Field : Organic Chemistry
- Application Summary : This compound has been synthesized in a multigram preparation .
- Method of Application : The specific experimental procedures for the synthesis are not detailed in the available resources .
- Results : The synthesis of this compound has been achieved, but no quantitative data or statistical analyses are provided .
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Use in Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which could potentially include “trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride”, have been used in the agrochemical and pharmaceutical industries .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
properties
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBVQWSVKIOFQL-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride | |
CAS RN |
1156491-11-0 | |
Record name | rac-(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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